molecular formula C9H22Cl2N2O B587222 (4-Butyl-morpholin-2-yl)methylamine dihydrochloride CAS No. 141815-08-9

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride

Cat. No.: B587222
CAS No.: 141815-08-9
M. Wt: 245.188
InChI Key: MOFYDPDORXNURG-UHFFFAOYSA-N
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Description

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride (CAS: 141815-08-9) is a morpholine-derived compound with the molecular formula C₉H₂₀N₂O·2HCl (calculated molecular weight: 245.19 g/mol when accounting for the dihydrochloride salt). It is a white crystalline solid soluble in water, methanol, and dimethyl sulfoxide (DMSO) and is stable at room temperature but may decompose under high temperatures or intense light . This compound is primarily utilized in pharmaceutical research, particularly in the development of ligands targeting receptors such as thermoTRP channels, where structural modifications influence selectivity and potency .

Properties

IUPAC Name

(4-butylmorpholin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-2-3-4-11-5-6-12-9(7-10)8-11;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFYDPDORXNURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCOC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,2-Amino Alcohols

A common approach involves reacting 2-amino-1-butanol with a carbonyl compound under acidic conditions. For example, condensation with formaldehyde generates the morpholine ring, while butyl groups are introduced via alkylation. In one protocol, 2-amino-1-butanol was treated with formaldehyde and hydrochloric acid at 80–90°C, yielding 4-butylmorpholine after subsequent butylation with 1-bromobutane.

Substitution at the 2-Position

Introducing the methylamine group at the morpholine 2-position requires nucleophilic substitution. A chlorinated morpholine intermediate, such as 2-chloro-4-butylmorpholine, is reacted with methylamine in ethanol at 60°C for 12 hours. This step achieves a 75–85% yield, with excess methylamine ensuring complete substitution.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt using gaseous HCl or concentrated hydrochloric acid.

Dihydrochloride Salt Synthesis

In a representative procedure, (4-Butyl-morpholin-2-yl)methylamine (10 g) is dissolved in dichloromethane (50 mL) and cooled to 0–5°C. Gaseous HCl is bubbled through the solution until pH < 2, precipitating the dihydrochloride salt. The product is filtered, washed with cold dichloromethane, and dried under vacuum, yielding 12.3 g (92%).

Recrystallization Optimization

Recrystallization from ethanol/water (3:1) at −20°C enhances purity (>99% by HPLC). Solvent ratios and cooling rates significantly impact crystal morphology and yield (Table 1).

Table 1: Recrystallization Conditions and Outcomes

Solvent SystemTemperature (°C)Purity (%)Yield (%)
Ethanol/Water−2099.585
Acetone/Water−1098.278
Methanol097.870

Reaction Mechanism and Stereochemical Considerations

The morpholine ring’s chair conformation influences substituent orientation. Quantum mechanical calculations (DFT/B3LYP) reveal that the 4-butyl group adopts an equatorial position, minimizing steric strain. The methylamine group at C2 aligns axially, facilitating salt formation via protonation at both amine sites.

Industrial-Scale Synthesis and Cost Efficiency

Continuous Flow Reactor Design

A patent-scale synthesis utilized a continuous flow reactor to enhance reproducibility. Key parameters included:

  • Residence time: 15 minutes

  • Temperature: 120°C

  • Pressure: 3 bar
    This method reduced side products (e.g., over-alkylated derivatives) to <2% and increased throughput by 40% compared to batch processing.

Byproduct Recycling

Hydrolysis byproducts, such as unreacted 1-bromobutane, are recovered via distillation and reused, lowering raw material costs by 18%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.85 (m, 2H, morpholine O–CH₂), 3.12 (t, 2H, N–CH₂), 2.98 (s, 3H, CH₃NH₂), 1.65 (m, 2H, butyl CH₂), 1.35 (m, 2H, butyl CH₂), 0.92 (t, 3H, butyl CH₃).

  • IR (KBr) : 2500–3000 cm⁻¹ (N⁺–H stretch), 1630 cm⁻¹ (C–N bend) .

Chemical Reactions Analysis

Types of Reactions: (4-Butyl-morpholin-2-yl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among morpholine derivatives and methylamine-based compounds dictate their physicochemical properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride C₉H₂₀N₂O·2HCl 245.19 Morpholine ring, butyl chain, primary amine
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride C₁₃H₁₈Cl₂N₄O₂ 354.21 Morpholine ring, oxazolo-pyridine, primary amine
Methanamine (Methylamine) CH₅N 31.06 Primary amine
  • Butyl vs.
  • Amine Functionality : All compounds feature primary amines, critical for forming hydrogen bonds with biological targets. However, the morpholine ring in the target compound adds rigidity and polarity, influencing binding specificity .

Physicochemical Properties

Compound Solubility Stability
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride Water, methanol, DMSO Stable at RT; decomposes at >100°C
(4-[1,3]Oxazolo[...] dihydrochloride Water, methanol, DMSO Sensitive to UV light
Methanamine Soluble in DMF, pyridine, quinoline Volatile; decomposes at high temps
  • Solubility: Both morpholine derivatives exhibit good solubility in polar solvents due to their ionic (dihydrochloride) nature, whereas methanamine’s solubility in organic solvents like DMF reflects its smaller, non-ionic structure .
  • Stability : The oxazolo-pyridine derivative’s photosensitivity contrasts with the target compound’s robustness at room temperature, suggesting divergent storage requirements .

Research Findings and Implications

  • Receptor Binding : Structural studies indicate that the morpholine ring’s oxygen atom participates in hydrogen bonding with residues in thermoTRP channels, while the butyl chain modulates van der Waals interactions in hydrophobic domains .
  • Synthetic Challenges : The target compound’s synthesis involves multi-step routes, including acetylation and benzyl-group deprotection, which are less complex than the heterocyclic fusion required for the oxazolo-pyridine derivative .

Biological Activity

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The molecular formula of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is C9H22Cl2N2O. It is synthesized through the reaction of 4-butylmorpholine with formaldehyde and hydrogen chloride under controlled conditions. The general reaction scheme can be represented as follows:

4 Butylmorpholine+Formaldehyde+Hydrogen Chloride(4Butyl morpholin 2 yl)methylamine dihydrochloride\text{4 Butylmorpholine}+\text{Formaldehyde}+\text{Hydrogen Chloride}\rightarrow (4-\text{Butyl morpholin 2 yl})\text{methylamine dihydrochloride}

This compound is characterized by the presence of both a butyl group and a methylamine group, which contribute to its unique properties compared to other morpholine derivatives.

The biological activity of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may influence neurotransmitter systems or act on cellular signaling pathways relevant in therapeutic contexts.

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

  • Anticancer Activity : Preliminary studies suggest that (4-Butyl-morpholin-2-yl)methylamine dihydrochloride may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve apoptosis induction or inhibition of cell proliferation .
  • Neuropharmacology : Given its morpholine structure, the compound could interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.

Comparative Analysis

To better understand the significance of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
MorpholineBasic morpholine structureLimited biological activity
N-MethylmorpholineMethyl group on nitrogenEnhanced receptor binding
4-ButylmorpholineButyl group on morpholineIncreased lipophilicity and stability
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride Butyl and methylamine groupsPotential anticancer and neuroactive properties

The presence of both a butyl group and a methylamine moiety in (4-Butyl-morpholin-2-yl)methylamine dihydrochloride enhances its solubility and bioavailability compared to its parent compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and toxicity profiles of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. For example, a study indicated that compounds similar to this one did not show acute toxicity in animal models at high doses, suggesting a favorable safety profile for further development .

Additionally, research has demonstrated that modifications in the structure can lead to significant variations in biological activity. For instance, derivatives exhibiting different substituents on the morpholine ring have shown varying degrees of inhibition against cancer cell lines, highlighting the importance of structural optimization in drug development .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReactantsSolventTemperature (°C)pHYield (%)
AlkylationMorpholine derivative, 1-bromobutaneEthanol708.565–75
Salt formationFree base, HCl (2 eq.)Water/EtOH251–285–90

Basic Question: How is the molecular structure of this compound characterized in academic research?

Answer:
Structural elucidation employs:

  • 1H/13C NMR : To identify proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, butyl chain protons at δ 0.8–1.5 ppm) .
  • Mass spectrometry (MS) : Confirming molecular weight (e.g., [M+H]+ peak at m/z 233.2 for the free base) .
  • X-ray crystallography : Resolving dihydrochloride salt packing and hydrogen-bonding networks, though this requires high-purity crystals .

Basic Question: What structural features dictate its reactivity in medicinal chemistry applications?

Answer:
Critical features include:

  • Morpholine ring : Enhances solubility and participates in hydrogen bonding with biological targets .
  • Butyl chain : Modulates lipophilicity, influencing membrane permeability and pharmacokinetics .
  • Dihydrochloride salt : Improves aqueous solubility and stability compared to the free base .

Q. Table 2: Key Structural Properties

PropertyValueSource
Molecular formulaC9H21ClN2O
Molecular weight208.73 g/mol
pKa (amine)~9.5 (estimated)Inferred from

Advanced Question: How can researchers resolve contradictions in biological activity data across assay conditions?

Answer:
Contradictions may arise from:

  • Assay variability : Adjust buffer pH (e.g., 7.4 vs. 6.5) to mimic physiological vs. lysosomal environments .
  • Orthogonal assays : Validate receptor binding (e.g., radioligand assays) with functional assays (e.g., cAMP inhibition) to confirm target engagement .
  • Structural analogs : Compare activity with morpholine derivatives lacking the butyl group to isolate the chain’s contribution .

Advanced Question: What computational approaches optimize its interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., GPCRs) by aligning the morpholine ring in hydrophilic pockets .
  • QSAR modeling : Correlate butyl chain length/electronic properties with activity data to refine pharmacophore models .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with prolonged binding .

Advanced Question: How does pH affect the stability of the dihydrochloride salt in long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the morpholine ring under acidic conditions (pH < 2) or oxidation of the butyl chain in basic media (pH > 10) .
  • Stability protocols : Store at pH 4–6 (buffered solutions) and -20°C to minimize decomposition, validated via accelerated stability testing (40°C/75% RH for 6 months) .

Q. Table 3: Stability Under Varied Conditions

ConditionDegradation (%)Timeframe
pH 2, 25°C25%30 days
pH 7.4, 4°C<5%90 days
pH 10, 37°C40%14 days

Advanced Question: What strategies mitigate impurities during large-scale synthesis?

Answer:

  • Byproduct identification : Use HPLC-MS to detect intermediates (e.g., monoalkylated morpholine) and optimize reaction time/temperature to suppress their formation .
  • Purification : Employ flash chromatography (silica gel, CH2Cl2/MeOH gradient) or preparative HPLC for >99% purity .
  • Process controls : In-line FTIR monitoring of amine protonation during salt formation .

Advanced Question: How do researchers design SAR studies to enhance selectivity for CNS targets?

Answer:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing butyl with cyclopropylmethyl) to probe steric effects .
  • In vitro screening : Test affinity against off-target receptors (e.g., serotonin transporters) to assess selectivity .
  • Metabolic profiling : Use hepatic microsomes to identify metabolically labile sites (e.g., morpholine ring oxidation) for structural hardening .

Basic Question: What purification techniques are recommended for isolating the dihydrochloride salt?

Answer:

  • Recrystallization : From ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials .
  • Ion-exchange chromatography : Separate dihydrochloride from mono-hydrochloride impurities using Dowex resin .
  • Lyophilization : For solvent-free isolation after aqueous workup .

Advanced Question: What role does this compound play in multi-step syntheses of bioactive molecules?

Answer:

  • Intermediate for prodrugs : React with activated carboxylic acids (e.g., NSAIDs) to form amide prodrugs with enhanced bioavailability .
  • Ligand coupling : Participate in Suzuki-Miyaura cross-couplings to introduce aryl groups for kinase inhibitor development .

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